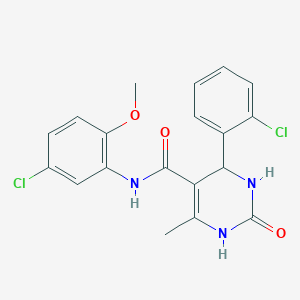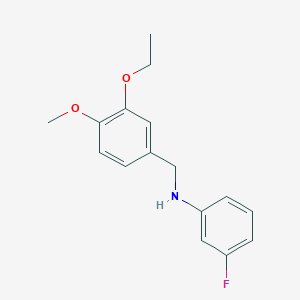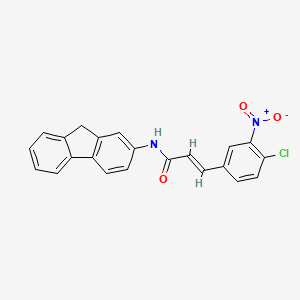![molecular formula C21H25N3O3S B4922762 N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide, commonly known as MPTP, is a synthetic compound that has been extensively studied in the field of neuroscience. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. The compound was accidentally discovered in the 1980s when a group of drug users developed Parkinson's-like symptoms after consuming a contaminated batch of a synthetic opioid. Since then, MPTP has been widely used in laboratory experiments to study the pathophysiology of Parkinson's disease and to develop new treatments for the disorder.
Mécanisme D'action
MPTP is a prodrug that is converted into its active form, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the selective destruction of dopaminergic neurons in the substantia nigra, which is the hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. The compound has been shown to induce oxidative stress, mitochondrial dysfunction, and inflammation in the brain. MPTP also alters the expression of various genes and proteins involved in the pathogenesis of Parkinson's disease. The compound has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to decrease the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages as a tool for studying Parkinson's disease. The compound selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP an ideal tool to study the mechanisms underlying the disorder and to test new therapies. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in studying the disease and testing new treatments. However, MPTP also has several limitations. The compound is highly toxic and can be dangerous to handle. MPTP also has a narrow therapeutic window, which makes it difficult to use in humans.
Orientations Futures
There are several future directions for research on MPTP and Parkinson's disease. One direction is to develop new animal models of Parkinson's disease that are more representative of the human condition. Another direction is to study the role of non-dopaminergic neurons in the pathogenesis of Parkinson's disease. Recent studies have shown that non-dopaminergic neurons, such as cholinergic and serotonergic neurons, also play a role in the disorder. Another direction is to develop new therapies for Parkinson's disease that target the underlying mechanisms of the disorder, such as oxidative stress, mitochondrial dysfunction, and inflammation. Finally, there is a need for more research on the long-term effects of MPTP exposure on human health.
Méthodes De Synthèse
MPTP can be synthesized using a multistep process starting from 2-acetylthiophene and benzoyl chloride. The first step involves the reaction of 2-acetylthiophene with sodium hydride to form the corresponding anion, which is then treated with benzoyl chloride to yield 2-benzoylthiophene. The second step involves the reaction of 2-benzoylthiophene with morpholine and phosgene to form the corresponding isocyanate, which is then treated with propylamine to yield N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide.
Applications De Recherche Scientifique
MPTP has been extensively used in laboratory experiments to study the pathophysiology of Parkinson's disease and to develop new treatments for the disorder. The compound selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease. This makes MPTP an ideal tool to study the mechanisms underlying the disorder and to test new therapies. MPTP has been used to develop animal models of Parkinson's disease, which have been instrumental in studying the disease and testing new treatments. MPTP has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in the pathogenesis of Parkinson's disease.
Propriétés
IUPAC Name |
N-[(Z)-3-(3-morpholin-4-ylpropylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-20(17-6-2-1-3-7-17)23-19(16-18-8-4-15-28-18)21(26)22-9-5-10-24-11-13-27-14-12-24/h1-4,6-8,15-16H,5,9-14H2,(H,22,26)(H,23,25)/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODPSTVGTWIEGK-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCNC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Morpholin-4-yl-propylcarbamoyl)-2-thiophen-2-yl-vinyl]-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)

![diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B4922700.png)



![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)

![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922761.png)
![4-[(cyclopentylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B4922767.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)